molecular formula C14H19ClN2O B11549683 N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide

N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B11549683
M. Wt: 266.76 g/mol
InChI Key: MYSPDBXFHBKHMI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to a piperidinyl propanamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-aminopropanamide to yield the final product. The reaction conditions, including temperature and solvent choice, can be optimized to improve yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide
  • N-(3-bromophenyl)-3-(piperidin-1-yl)propanamide
  • N-(3-chlorophenyl)-3-(morpholin-4-yl)propanamide

Uniqueness

N-(3-chlorophenyl)-3-(piperidin-1-yl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the piperidinyl group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H19ClN2O/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18)

InChI Key

MYSPDBXFHBKHMI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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